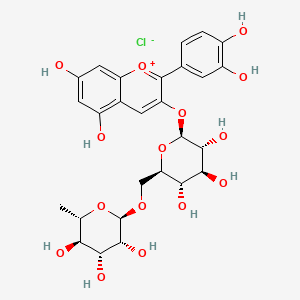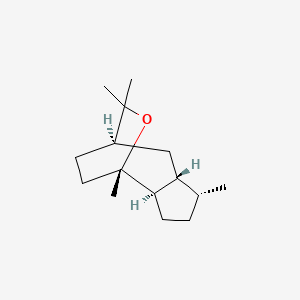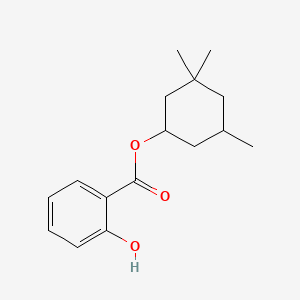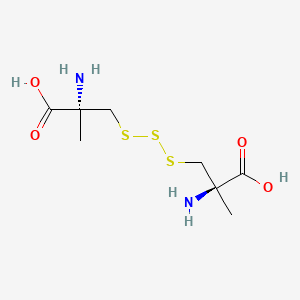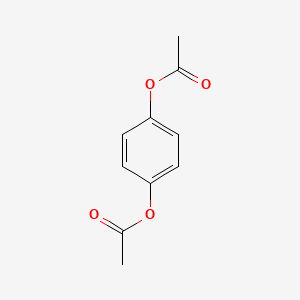
1,4-Diacetoxybenzene
概要
説明
ヒドロキノンジアセテート、別名1,4-ジアセトキシベンゼンは、ヒドロキノンから誘導された有機化合物です。パラ位にベンゼン環に結合した2つのアセトキシ基の存在によって特徴付けられます。この化合物は、そのユニークな化学的性質により、有機合成や様々な工業用途で広く用いられています。
2. 製法
合成経路と反応条件: ヒドロキノンジアセテートは、いくつかの方法で合成することができます。
ヒドロキノンのアセチル化: 最も一般的な方法は、塩化亜鉛や酢酸ナトリウムなどの触媒の存在下で、ヒドロキノンと無水酢酸を反応させる方法です。この反応は通常、穏和な条件下で行われ、ヒドロキノンジアセテートと副生成物として酢酸を生成します。
代替方法: 別の方法としては、ヒドロキノンと塩化アセチルを反応させる方法があり、金属マグネシウムを添加することで改善することができます.
工業生産方法: ヒドロキノンジアセテートの工業生産では、その効率性と費用対効果の高さから、ヒドロキノンと無水酢酸のアセチル化が用いられることが多いです。この反応は通常、高い収率と純度を確保するために、温度と圧力を制御した大型反応器で行われます。
3. 化学反応解析
反応の種類: ヒドロキノンジアセテートは、様々な化学反応を起こします。その中には以下のようなものがあります。
酸化: 有機合成において重要な中間体であるキノンを生成するために酸化することができます。
還元: ヒドロキノンジアセテートの還元により、抗酸化剤や写真現像剤の製造において重要な化合物であるヒドロキノンが生成されます。
置換: アセトキシ基は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤がよく用いられます。
置換: アミンやアルコールなどの求核剤は、塩基性条件下でアセトキシ基を置換するために使用することができます。
主な生成物:
酸化: キノン
還元: ヒドロキノン
置換: 様々な置換されたヒドロキノン誘導体
準備方法
Synthetic Routes and Reaction Conditions: Hydroquinone diacetate can be synthesized through several methods:
Acetylation of Hydroquinone: The most common method involves the reaction of hydroquinone with acetic anhydride in the presence of a catalyst such as zinc chloride or sodium acetate. The reaction typically occurs under mild conditions, producing hydroquinone diacetate and acetic acid as a byproduct.
Alternative Methods: Another method involves the reaction of hydroquinone with acetyl chloride, which can be improved by the addition of metallic magnesium.
Industrial Production Methods: Industrial production of hydroquinone diacetate often employs the acetylation of hydroquinone with acetic anhydride due to its efficiency and cost-effectiveness. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity.
化学反応の分析
Types of Reactions: Hydroquinone diacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of hydroquinone diacetate can yield hydroquinone, which is a valuable compound in the production of antioxidants and photographic developers.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used to replace the acetoxy groups under basic conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinone
Substitution: Various substituted hydroquinone derivatives
科学的研究の応用
ヒドロキノンジアセテートは、科学研究において幅広い用途を持っています。
化学: 医薬品や農薬など、様々な有機化合物の合成における中間体として用いられています。
生物学: ヒドロキノンジアセテートは、酵素触媒反応の研究や生化学的アッセイにおける基質として用いられています。
医学: 皮膚美白剤としての可能性や、医薬品製剤における抗酸化剤としての可能性が検討されています。
工業: ヒドロキノンジアセテートは、ポリマー、樹脂、写真化学品の製造に使用されています。
作用機序
ヒドロキノンジアセテートの作用機序には、メラニンの生合成において重要な役割を果たすチロシナーゼという酵素の阻害が関与しています 。この酵素を阻害することで、ヒドロキノンジアセテートはメラニンの生成を抑制し、皮膚美白剤としての用途につながります。また、その抗酸化作用により、細胞や組織の酸化ダメージを防ぐ効果もあります。
類似化合物:
ヒドロキノン: ヒドロキノンジアセテートの母体化合物であり、皮膚美白剤や写真現像剤として知られています。
1,4-ベンゾキノン: ヒドロキノンの酸化型であり、有機合成における中間体として用いられています。
ピロカテコールとレゾルシノール: 化学的性質は類似していますが、置換パターンが異なる他のベンゼンジオール類です。
ユニークさ: ヒドロキノンジアセテートは、ヒドロキノンとは異なる反応性を示す2つのアセトキシ基を持つことでユニークな存在です。このため、有機合成や工業用途における貴重な中間体となっています。
類似化合物との比較
Hydroquinone: The parent compound of hydroquinone diacetate, known for its use in skin lightening and as a photographic developer.
1,4-Benzoquinone: An oxidized form of hydroquinone, used as an intermediate in organic synthesis.
Pyrocatechol and Resorcinol: Other benzenediols with similar chemical properties but different substitution patterns.
Uniqueness: Hydroquinone diacetate is unique due to its dual acetoxy groups, which provide distinct reactivity compared to hydroquinone. This makes it a valuable intermediate in organic synthesis and industrial applications.
特性
IUPAC Name |
(4-acetyloxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(11)13-9-3-5-10(6-4-9)14-8(2)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOGNYJNGMLDOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30875905 | |
| Record name | 1,4-Benzenediol, diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30875905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1205-91-0 | |
| Record name | 1,4-Diacetoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1205-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroquinone diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diacetoxybenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenediol, 1,4-diacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenediol, diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30875905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-phenylene di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROQUINONE DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18I4277Z6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


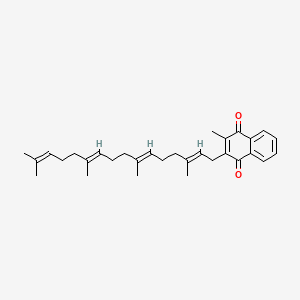
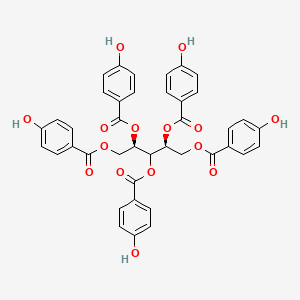
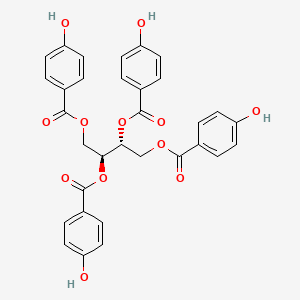

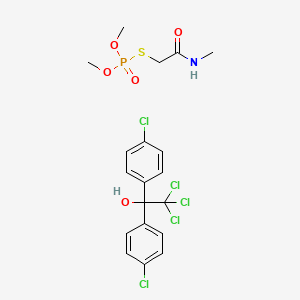
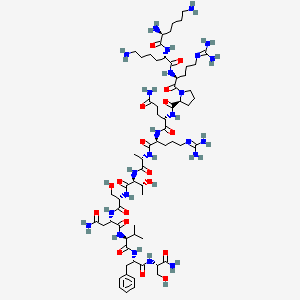
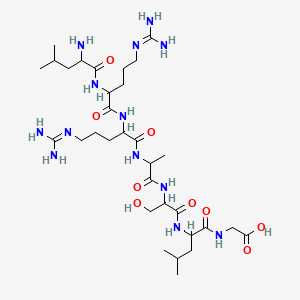

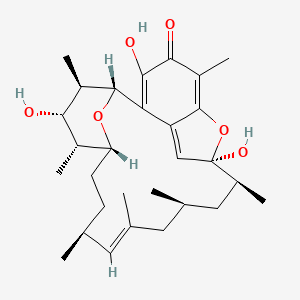
![(2S,3R,4S,5S,6R)-2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B1673392.png)
